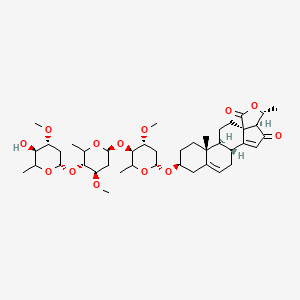

Ecdysoside B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H62O13 |

|---|---|

Molecular Weight |

774.9 g/mol |

IUPAC Name |

(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione |

InChI |

InChI=1S/C42H62O13/c1-20-36-29(43)16-28-26-10-9-24-15-25(11-13-41(24,5)27(26)12-14-42(28,36)40(45)52-20)53-33-18-31(47-7)38(22(3)50-33)55-35-19-32(48-8)39(23(4)51-35)54-34-17-30(46-6)37(44)21(2)49-34/h9,16,20-23,25-27,30-39,44H,10-15,17-19H2,1-8H3/t20-,21?,22?,23?,25+,26-,27+,30-,31-,32-,33+,34+,35+,36+,37-,38-,39-,41+,42-/m1/s1 |

InChI Key |

ZLVYLPKAALGUTL-BNEFNTFRSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2C(=O)C=C3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6C[C@H]([C@@H](C(O6)C)O[C@H]7C[C@H]([C@@H](C(O7)C)O[C@H]8C[C@H]([C@@H](C(O8)C)O)OC)OC)OC)C)C(=O)O1 |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CCC78C(C(OC7=O)C)C(=O)C=C8C6CC=C5C4)C)C)C)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Ecdysoside B: A Technical Guide on its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdysoside B, a pregnane (B1235032) glycoside isolated from the medicinal plant Ecdysanthera rosea, has emerged as a compound of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and current understanding of the therapeutic potential of this compound. It details the compound's cytotoxic effects against various cancer cell lines, along with its reported immunosuppressive and anti-inflammatory properties. This document summarizes key quantitative data, outlines detailed experimental protocols for its isolation and biological evaluation, and explores its potential mechanisms of action through signaling pathway diagrams. The structural elucidation and subsequent revision of this compound's chemical structure through total synthesis are also discussed, providing a complete profile of this promising natural product.

Discovery and Natural Sources

This compound was first isolated from the stem bark of Ecdysanthera rosea, a plant belonging to the Apocynaceae family.[1] This plant has a history of use in traditional Chinese medicine for treating various ailments.[2] Phytochemical investigations of Ecdysanthera rosea have led to the identification of several C-21 pregnane glycosides, including this compound and its congeners, Ecdysosides A-H.[3] The initial structural characterization of this compound was based on extensive spectroscopic data analysis, including Mass Spectrometry (MS), Infrared Spectroscopy (IR), and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

More recently, the originally proposed structure of this compound was revised through total synthesis and further NMR analysis, highlighting the complexities in elucidating the precise stereochemistry of such natural products.[4]

Quantitative Data: Cytotoxic Activity

This compound has demonstrated notable cytotoxic activity against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| PANC-1 | Pancreatic Cancer | 3.8 |

| A375 | Melanoma | 5.7 |

| U87 | Glioblastoma | 52.6 |

Experimental Protocols

Isolation of this compound from Ecdysanthera rosea

The following protocol is a representative method for the isolation of pregnane glycosides from Ecdysanthera rosea, based on established phytochemical procedures.

3.1.1. Extraction

-

Air-dry the stem bark of Ecdysanthera rosea and grind it into a coarse powder.

-

Extract the powdered plant material exhaustively with 95% ethanol (B145695) at room temperature.

-

Concentrate the ethanol extract under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

Isolate the n-butanol fraction, which is typically enriched with glycosides.

3.1.2. Chromatographic Purification

-

Subject the n-butanol fraction to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

-

Subject the combined fractions containing the compounds of interest to repeated column chromatography on silica gel and Sephadex LH-20.

-

Perform final purification using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

3.1.3. Structure Elucidation

-

Characterize the purified this compound using spectroscopic methods, including high-resolution mass spectrometry (HRMS), ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC to determine its planar structure and relative stereochemistry.

Cytotoxicity Assessment using MTT Assay

The following is a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines such as PANC-1, A375, and U87.

3.2.1. Cell Culture

-

Culture the desired cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

3.2.2. MTT Assay Procedure

-

Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

The following day, treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48 to 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Biological Activities and Potential Signaling Pathways

This compound has been reported to possess anticancer, immunosuppressive, and anti-inflammatory properties. While the precise molecular mechanisms of this compound are yet to be fully elucidated, the activities of other pregnane glycosides and related natural products suggest potential signaling pathways that may be involved.

Anticancer Activity

The cytotoxic effects of this compound against various cancer cell lines suggest that it may induce apoptosis or inhibit cell proliferation. Pregnane glycosides have been shown to exert their anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases and regulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: Some pregnane glycosides can arrest the cell cycle at different phases (e.g., G1, S, or G2/M), preventing cancer cell proliferation.

-

Inhibition of Key Signaling Pathways: Pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways, are common targets for natural product-based anticancer agents.

Immunosuppressive and Anti-inflammatory Activity

The reported immunosuppressive and anti-inflammatory activities of this compound suggest its potential in treating autoimmune diseases and inflammatory conditions. The likely signaling pathways involved include:

-

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Inhibition of NF-κB activation can lead to a reduction in the expression of pro-inflammatory cytokines and mediators.

-

MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are also involved in the inflammatory response. Modulation of p38, JNK, and ERK signaling can affect the production of inflammatory cytokines.

-

Nrf2 Signaling Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response and has been shown to be modulated by some anti-inflammatory natural products.

Further research is required to specifically delineate the signaling pathways directly modulated by this compound.

Visualizations

Experimental Workflows

Caption: Experimental workflow for the isolation and cytotoxicity testing of this compound.

Plausible Signaling Pathways

Caption: Plausible signaling pathways modulated by this compound.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic, immunosuppressive, and anti-inflammatory activities. Its discovery from Ecdysanthera rosea adds to the growing body of evidence for the therapeutic potential of pregnane glycosides. While the initial biological data is encouraging, further research is necessary to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings. The total synthesis of this compound opens avenues for the generation of analogs with potentially improved therapeutic properties. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound as a lead compound for new drug discovery.

References

Unraveling the Molecular Architecture of Ecdysoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Ecdysoside B, a notable ecdysterone glycoside. The following sections detail the experimental methodologies, present key quantitative data, and visualize the structural determination process, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Isolation of this compound from Carpesium triste

This compound was first isolated from the roots of Carpesium triste. The general protocol for its extraction and purification is outlined below.

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered roots of Carpesium triste (1.5 kg) were extracted with methanol (B129727) (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and successively partitioned with chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The ecdysterone glycosides, including this compound, were concentrated in the n-BuOH fraction.

-

Column Chromatography (Silica Gel): The n-BuOH soluble fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of CHCl₃ and MeOH. Fractions were monitored by thin-layer chromatography (TLC).

-

Column Chromatography (Reversed-Phase): Fractions containing this compound were further purified by reversed-phase (ODS) column chromatography using a stepwise gradient of MeOH in water.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC on a reversed-phase column to yield pure this compound.

The workflow for the isolation of this compound can be visualized as follows:

The Biosynthetic Pathway of Ecdysoside B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdysoside B, a pregnane (B1235032) glycoside isolated from the medicinal plant Ecdysanthera rosea, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established knowledge of steroid and glycoside biosynthesis in plants. Due to the limited direct research on Ecdysanthera rosea, this guide presents a hypothesized pathway based on analogous pathways in other plant species. Detailed experimental protocols for pathway elucidation and quantitative data from related pathways are also provided to facilitate further research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step process originating from the ubiquitous plant sterol, cholesterol. The pathway can be conceptually divided into two major stages: the formation of the pregnane aglycone and the subsequent glycosylation to yield the final this compound molecule.

Stage 1: Formation of the Pregnane Aglycone

The initial steps likely follow the general isoprenoid pathway, leading to the synthesis of cholesterol. Cholesterol then undergoes a series of modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and hydroxysteroid dehydrogenases (HSDs), to form the characteristic C21 pregnane skeleton.

The key steps are hypothesized as follows:

-

Cholesterol Side-Chain Cleavage: The biosynthesis is initiated by the cleavage of the side chain of cholesterol to produce pregnenolone (B344588). This reaction is a critical control point in steroid biosynthesis.

-

Hydroxylations and Oxidations: The pregnenolone core is then subjected to a series of regio- and stereospecific hydroxylation and oxidation reactions. These modifications, catalyzed by various CYPs and HSDs, introduce the specific functional groups found in the aglycone of this compound.

Stage 2: Glycosylation of the Aglycone

Once the pregnane aglycone is synthesized, it undergoes glycosylation, a process where sugar moieties are attached to the aglycone core. This is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar group from an activated sugar donor, such as UDP-glucose, to the aglycone. The specific sugar composition and linkage in this compound are determined by the substrate specificity of the UGTs present in Ecdysanthera rosea.

Below is a DOT language script visualizing the proposed biosynthetic pathway.

Quantitative Data

Direct quantitative data for the this compound biosynthetic pathway is currently unavailable. However, data from related steroid and terpenoid biosynthetic pathways in other plants can provide a valuable reference for experimental design and metabolic modeling. The following tables summarize representative quantitative data.

Table 1: Michaelis-Menten Constants (Km) and Maximal Reaction Velocities (Vmax) of Key Enzymes in Related Steroid Biosynthetic Pathways

| Enzyme Class | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Plant Source |

| Cytochrome P450 | Campesterol | 1.5 | 0.25 | Arabidopsis thaliana |

| 3β-HSD | Pregnenolone | 5.2 | 15.3 | Digitalis lanata |

| UDP-Glycosyltransferase | Quercetin | 25 | 2.1 | Vitis vinifera |

Note: These values are illustrative and sourced from studies on analogous pathways. Actual values for enzymes in the this compound pathway may vary significantly.

Table 2: Metabolite Concentrations in Plant Tissues from Related Pathways

| Metabolite | Concentration (µg/g fresh weight) | Plant Tissue | Plant Species |

| Cholesterol | 5 - 20 | Leaves | Solanum lycopersicum |

| Pregnenolone | 0.1 - 0.5 | Roots | Withania somnifera |

| Stigmasterol | 50 - 150 | Leaves | Taxus x media[1] |

| Sitosterol | 200 - 500 | Leaves | Taxus x media[1] |

Note: These concentrations can vary widely depending on the plant species, developmental stage, and environmental conditions.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

Gene Discovery via Transcriptome Analysis and Co-expression Networks

This protocol outlines the steps to identify candidate genes involved in the this compound pathway using RNA-sequencing and bioinformatic analysis.

Methodology:

-

RNA Extraction and Sequencing:

-

Harvest various tissues (leaves, stems, roots, flowers) from Ecdysanthera rosea at different developmental stages.

-

Extract total RNA using a suitable plant RNA extraction kit.

-

Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina platform).

-

-

De Novo Transcriptome Assembly and Annotation:

-

Assemble the sequencing reads into a reference transcriptome using software like Trinity.

-

Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, UniProt).

-

-

Gene Co-expression Network Analysis:

-

Quantify transcript abundance across all samples.

-

Construct a gene co-expression network using tools like WGCNA (Weighted Gene Co-expression Network Analysis) in R.

-

Identify modules of co-expressed genes.

-

Screen modules for the presence of known steroid biosynthesis genes (e.g., CYPs, HSDs, UGTs) to identify modules potentially related to this compound biosynthesis.

-

Prioritize candidate genes within these modules for further functional characterization.

-

Functional Characterization of Candidate Enzymes

This protocol describes the in vitro functional characterization of candidate enzymes identified through transcriptomics.

Methodology:

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length coding sequences of candidate genes from E. rosea cDNA.

-

Clone the amplified sequences into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Transform the expression constructs into a suitable host (E. coli or Saccharomyces cerevisiae).

-

Induce protein expression and purify the recombinant enzymes.

-

-

Enzyme Assays:

-

For CYPs and HSDs:

-

Incubate the purified enzyme with a potential substrate (e.g., cholesterol, pregnenolone) and necessary cofactors (NADPH for CYPs, NAD+/NADH for HSDs).

-

Analyze the reaction products by LC-MS or GC-MS to identify the enzymatic conversion.

-

-

For UGTs:

-

-

Kinetic Analysis:

-

Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction rates.

-

In Vivo Pathway Elucidation using Tracer Studies

This protocol details the use of stable isotope-labeled precursors to trace the flow of metabolites through the this compound biosynthetic pathway in vivo.

Methodology:

-

Precursor Feeding:

-

Synthesize or procure stable isotope-labeled precursors, such as 13C-cholesterol or 13C-pregnenolone.

-

Administer the labeled precursor to E. rosea plants or cell cultures through various methods (e.g., feeding through the roots, injection into stems, or addition to the culture medium).

-

-

Metabolite Extraction and Analysis:

-

After a specific incubation period, harvest the plant material.

-

Extract the metabolites using an appropriate solvent system.

-

Analyze the extracts using LC-MS or NMR spectroscopy to detect the incorporation of the isotopic label into downstream intermediates and the final product, this compound.

-

-

Metabolic Flux Analysis:

-

Quantify the level of isotope incorporation at different time points to model the metabolic flux through the pathway.

-

Conclusion

The elucidation of the this compound biosynthetic pathway is a challenging but rewarding endeavor that holds significant promise for the sustainable production of this and other valuable pregnane glycosides. The combination of modern transcriptomic techniques with classical biochemical and tracer studies, as outlined in this guide, provides a robust framework for researchers to unravel the intricate enzymatic steps involved in its formation. The proposed pathway and experimental protocols herein serve as a foundational resource to guide future research and unlock the full potential of Ecdysanthera rosea as a source of novel pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]

Unraveling the Anti-Cancer Potential of Ecdysoside B: A Review of Current Understanding

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanisms of action of Ecdysoside B in cancer cells. While research into various phytoecdysteroids and other natural compounds has shown promise in oncology, data directly pertaining to this compound's anti-cancer properties, including its effects on signaling pathways, apoptosis, cell cycle, and metastasis, remains largely unavailable in the public domain.

This technical guide sought to provide an in-depth exploration of this compound's mechanism of action for an audience of researchers, scientists, and drug development professionals. However, extensive searches have yielded insufficient specific data to construct a detailed analysis, including quantitative data summaries, experimental protocols, and signaling pathway visualizations as per the core requirements.

The current body of research provides insights into related compounds, which may offer clues for future investigation into this compound. For instance, studies on 20-hydroxyecdysone (B1671079) (20-HE) , another phytoecdysteroid, have demonstrated pro-apoptotic and pro-autophagic activity in breast cancer cells.[1] This compound was found to inhibit the viability of the triple-negative MDA-MB-231 breast cancer cell line through alterations in PARP, Bax, and Bcl-2 levels, as well as caspase-3 activation.[1] Furthermore, in MDA-MB-231 cells, 20-HE induced autophagy by modifying proteins such as LC3, p62, and mTOR.[1]

Similarly, research on other natural compounds offers a framework for how such molecules can interfere with cancer progression. For example, Jujuboside B has been shown to induce apoptosis and autophagy in breast cancer cell lines, mediated by NOXA and the AMPK signaling pathway, respectively.[2] Another compound, Sennoside B , has been found to inhibit the proliferation, migration, and invasion of triple-negative breast cancer cells by suppressing the ERK/AKT/STAT5 signaling pathways.[3]

These examples highlight common anti-cancer mechanisms that are frequently investigated, such as the induction of apoptosis (programmed cell death), modulation of key signaling pathways like PI3K/Akt and MAPK, and arrest of the cell cycle.

Key Cellular Processes Targeted by Anti-Cancer Compounds:

-

Apoptosis Induction: A crucial mechanism for eliminating cancerous cells. This process is often regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Activation of caspases, a family of proteases, is a central part of the apoptotic cascade.

-

Signaling Pathway Modulation: Cancer cells often exhibit dysregulated signaling pathways that promote their growth and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are critical regulators of cell proliferation, survival, and metastasis and are common targets for anti-cancer agents.

-

Cell Cycle Arrest: Preventing cancer cells from progressing through the cell cycle is another key strategy. Compounds can induce arrest at various phases (e.g., G1, S, G2/M), thereby inhibiting proliferation.

-

Metastasis Inhibition: The spread of cancer cells to distant organs is a major cause of mortality. Anti-cancer compounds can inhibit metastasis by interfering with cell migration and invasion.

While the specific molecular interactions of this compound within cancer cells are yet to be elucidated, future research in this area would likely involve a series of established experimental protocols to determine its efficacy and mechanism.

Standard Experimental Protocols in Anti-Cancer Drug Discovery:

-

Cell Viability Assays (e.g., MTT, SRB): These are initial screening assays to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%.

-

Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI staining, Western Blot for caspase cleavage): These methods are used to quantify the extent of apoptosis induced by the compound and to analyze the expression of key apoptotic proteins.

-

Western Blotting: This technique is fundamental for analyzing the expression levels of specific proteins involved in signaling pathways (e.g., phosphorylated forms of Akt and ERK), cell cycle regulation (e.g., cyclins and CDKs), and apoptosis (e.g., Bcl-2 family proteins, caspases).

-

Cell Cycle Analysis (e.g., Flow Cytometry with Propidium Iodide): This allows researchers to determine the percentage of cells in each phase of the cell cycle following treatment with the compound.

-

Migration and Invasion Assays (e.g., Transwell assay, Wound-healing assay): These in vitro assays are used to assess the effect of the compound on the metastatic potential of cancer cells.

-

In Vivo Studies (e.g., Xenograft models in mice): To evaluate the anti-tumor efficacy of the compound in a living organism, cancer cells are implanted in immunodeficient mice, which are then treated with the compound.

References

- 1. Proapoptotic and proautophagic activity of 20-hydroxyecdysone in breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Jujuboside B Inhibits the Proliferation of Breast Cancer Cell Lines by Inducing Apoptosis and Autophagy [frontiersin.org]

- 3. Sennoside B inhibits malignant phenotypes of triple-negative breast cancer cells and represses ERK/AKT/STAT5 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecdysoside B: An Inquiry into its Anti-inflammatory Properties

Despite a comprehensive search of available scientific literature, no specific information regarding the anti-inflammatory properties of a compound designated "Ecdysoside B" could be located. Publicly accessible research databases do not appear to contain studies investigating its effects on inflammatory pathways, cytokine production, or its potential mechanisms of action.

This lack of specific data prevents the creation of an in-depth technical guide as requested. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways are contingent on the existence of foundational research, which appears to be absent for this compound at this time.

It is possible that "this compound" may be a novel or less-studied compound, or that research on its biological activities has not yet been published or indexed in major scientific databases.

For researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of natural compounds, a wealth of information exists for other structurally related or similarly named compounds. For instance, significant research has been conducted on the anti-inflammatory effects of various saponins, and other glycosides from a variety of plant and marine sources. These studies often detail the inhibition of key inflammatory mediators and the modulation of critical signaling pathways.

General Methodologies for Assessing Anti-inflammatory Properties

For the benefit of researchers entering this field, we outline the general experimental protocols frequently employed to determine the anti-inflammatory activity of a novel compound.

In Vitro Assays

These experiments are crucial for initial screening and mechanistic studies.

1. Cell Culture and Viability Assays:

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used. These cells are essential for studying the inflammatory response as they can be stimulated to produce inflammatory mediators.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce an inflammatory response in these cell lines.

-

Viability Assay (e.g., MTT Assay): Before assessing anti-inflammatory effects, it is critical to determine the non-toxic concentration range of the test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity and is a common method for assessing cell viability.

2. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production Assay (Griess Test): Macrophages produce nitric oxide (NO) as a key inflammatory mediator. The Griess test is a simple colorimetric assay to measure nitrite (B80452) (a stable product of NO) in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly specific and sensitive technique used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant. Inhibition of the production of these cytokines is a hallmark of anti-inflammatory agents.

3. Western Blot Analysis:

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It is instrumental in elucidating the molecular mechanisms of an anti-inflammatory compound.

-

Target Proteins: Key proteins in inflammatory signaling pathways are often investigated, including:

-

NF-κB Pathway: Phospho-p65, phospho-IκBα, and IκBα. A decrease in the phosphorylation of p65 and IκBα, or the prevention of IκBα degradation, suggests inhibition of the NF-κB pathway.

-

MAPK Pathway: Phospho-p38, phospho-ERK, and phospho-JNK. A reduction in the phosphorylation of these kinases indicates modulation of the MAPK pathway.

-

Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Downregulation of these enzymes confirms the inhibition of inflammatory mediator production at the protein level.

-

Experimental Workflow Example (In Vitro)

In Vitro Anti-inflammatory Experimental Workflow.

Key Signaling Pathways in Inflammation

A primary focus for many anti-inflammatory drug discovery programs is the modulation of key intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoters of target genes and induces the transcription of pro-inflammatory cytokines, chemokines, and enzymes.

Canonical NF-κB Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response. It consists of a series of protein kinases that are sequentially activated. The main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also play a role in the expression of pro-inflammatory genes.

MAPK Signaling Pathway in Inflammation.

Ecdysoside B: A Technical Guide to its Putative Immunosuppressive Effects

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The immunosuppressive properties of Ecdysoside B have been recently reported in scientific literature, primarily in the context of its total synthesis and structural revision. However, detailed, publicly available quantitative data and specific experimental protocols for its immunosuppressive effects are currently limited. This guide provides a comprehensive overview based on the available information, including the general properties of related compounds (pregnane glycosides and ecdysteroids), and outlines potential mechanisms and experimental approaches for further investigation.

Introduction to this compound

This compound is a pregnane (B1235032) glycoside that has been isolated from the plant Ecdysanthera rosea. Recent research has not only revised its chemical structure but also reported promising biological activities, including immunosuppressive effects.[1][2] As a member of the pregnane glycoside family, this compound belongs to a class of compounds known for a wide range of biological activities, including immunosuppression.[3][4]

Quantitative Data on Immunosuppressive Activity

Specific quantitative data for the immunosuppressive activity of this compound, such as IC50 values for lymphocyte proliferation inhibition, are not yet widely available in the public domain. However, data from related pregnane glycosides and other natural compounds with immunosuppressive properties can provide a valuable reference for what might be expected and for designing future experiments.

Table 1: Immunosuppressive Activity of Selected Pregnane Glycosides and Other Natural Compounds

| Compound | Source | Assay | Target Cells | IC50 Value | Reference |

| Epigynoside E | Epigynum auritum | Con A-stimulated splenocyte proliferation | Mouse Splenocytes | ~50 µM | [4] |

| Epigynoside F | Epigynum auritum | Con A-stimulated splenocyte proliferation | Mouse Splenocytes | ~50 µM | |

| Epigynoside G | Epigynum auritum | Con A-stimulated splenocyte proliferation | Mouse Splenocytes | ~50 µM | |

| Cinnamtannin D1 | Cinnamomum tamala | Con A-stimulated splenocyte proliferation | Mouse Splenocytes | Significant inhibition at 10 µg/mL | |

| Cinnamtannin D1 | Cinnamomum tamala | LPS-stimulated splenocyte proliferation | Mouse Splenocytes | Significant inhibition at 10 µg/mL | |

| Guaianolide Sesquiterpene Lactone (Compound 6) | Artemisia argyi | IL-2 production in Jurkat T-cells | Human Jurkat T-cells | < 3 µg/mL |

Potential Mechanisms of Immunosuppressive Action

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the known mechanisms of other immunosuppressive natural products, including pregnane glycosides and ecdysteroids, several pathways are likely targets. These include the NF-κB and MAPK signaling cascades, which are central to the inflammatory and immune responses.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression, including cytokines such as TNF-α, IL-1β, and IL-6. Inhibition of this pathway is a common mechanism for immunosuppressive and anti-inflammatory drugs. It is plausible that this compound could interfere with the activation of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of inflammatory genes.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial for the production of inflammatory mediators. Some natural products exert their immunosuppressive effects by inhibiting the phosphorylation of these kinases. This compound may act on one or more of these MAPK pathways to suppress the downstream inflammatory response.

Experimental Protocols for Assessing Immunosuppressive Activity

To rigorously evaluate the immunosuppressive effects of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key assays.

In Vitro T-Cell Proliferation Assay

This assay is a cornerstone for evaluating the immunosuppressive potential of a compound by measuring its effect on T-lymphocyte proliferation.

Objective: To determine the concentration-dependent inhibitory effect of this compound on mitogen-stimulated T-cell proliferation.

Materials:

-

This compound (dissolved in DMSO, with final DMSO concentration in culture <0.1%)

-

Splenocytes isolated from mice (e.g., C57BL/6 or BALB/c)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

-

Mitogens: Concanavalin A (Con A) for T-cell proliferation or Lipopolysaccharide (LPS) for B-cell proliferation

-

[³H]-Thymidine or a non-radioactive alternative like BrdU or CFSE

-

96-well flat-bottom culture plates

-

Cell harvester and liquid scintillation counter (for [³H]-Thymidine) or flow cytometer (for CFSE)

Procedure:

-

Prepare a single-cell suspension of splenocytes from the spleen of a mouse.

-

Adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Seed 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

-

Add 50 µL of various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

-

Add 50 µL of Con A (final concentration 5 µg/mL) or LPS (final concentration 10 µg/mL) to stimulate proliferation. Include unstimulated control wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

For [³H]-Thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

For CFSE assay: Label splenocytes with CFSE before seeding. After incubation, harvest the cells, stain with T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8), and analyze by flow cytometry to measure the dilution of CFSE in proliferating T-cell populations.

-

Calculate the inhibition rate and the IC50 value.

Cytokine Production Assay

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines by activated immune cells.

Materials:

-

Mouse macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages

-

DMEM medium supplemented with 10% FBS and antibiotics

-

LPS (from E. coli)

-

This compound

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

24-well culture plates

Procedure:

-

Seed RAW 264.7 cells at a density of 5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the immunosuppressive effects of a natural product like this compound.

Conclusion and Future Directions

The preliminary reports of immunosuppressive activity for this compound are promising and warrant further in-depth investigation. As a pregnane glycoside, it belongs to a class of compounds with established immunomodulatory potential. The immediate next steps for the research community should be to perform detailed in vitro studies as outlined in this guide to quantify its immunosuppressive efficacy and to elucidate the underlying molecular mechanisms, with a focus on the NF-κB and MAPK signaling pathways. Should in vitro studies yield significant results, subsequent in vivo studies in models of inflammation and autoimmunity would be crucial to validate its therapeutic potential. The structural information now available from its total synthesis provides an excellent platform for structure-activity relationship (SAR) studies to develop even more potent and specific immunosuppressive agents.

References

Ecdysoside B and Its Potential in Oncology: A Technical Overview of Cytotoxicity Against Tumor Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available research specifically detailing the cytotoxic effects and IC50 values of Ecdysoside B against tumor cell lines is limited. This document provides a comprehensive overview based on the activities of structurally related ecdysteroids, primarily 20-hydroxyecdysone (B1671079) (20E), to infer the potential mechanisms and experimental approaches relevant to this compound. All data and pathways described herein are based on studies of these related compounds and should be considered as a proxy for this compound, necessitating further specific investigation.

Introduction

Ecdysteroids, a class of polyhydroxylated steroids found in insects and plants (phytoecdysteroids), are gaining attention for their diverse pharmacological activities, including potential applications in oncology. While direct evidence for this compound is emerging, studies on analogous compounds like 20-hydroxyecdysone (20E) have demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines. This technical guide summarizes the current understanding of ecdysteroid-mediated cytotoxicity, focusing on experimental methodologies and the underlying signaling pathways, to provide a framework for future research into this compound.

Quantitative Cytotoxicity Data of Ecdysteroids

While specific IC50 values for this compound are not available in the reviewed literature, the following table summarizes the cytotoxic activities of the closely related ecdysteroid, 20-hydroxyecdysone (20E), and its derivatives against several human cancer cell lines. This data is crucial for comparative analysis and for designing future experiments with this compound.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 20-hydroxyecdysone (20E) | MDA-MB-231 | Triple-negative breast cancer | >100 (low cytotoxicity alone) | [1][2] |

| 20-hydroxyecdysone 2,3;20,22-diacetonide | L5178 (MDR) | Mouse Lymphoma | 81.12 ± 5.5 | [1][2] |

| 20-hydroxyecdysone 20,22-acetonide | MCF7 | Breast Adenocarcinoma | 89.67 ± 4.1 | [1][2] |

Note: Some studies indicate that ecdysteroids like 20E exhibit low direct cytotoxicity but can sensitize cancer cells to conventional chemotherapeutic agents[1][2][3]. For instance, 20-hydroxyecdysone-diacetonide has been shown to sensitize both multidrug-resistant (MDR) and non-MDR cancer cell lines to drugs like doxorubicin (B1662922) and paclitaxel[3].

Experimental Protocols

The following sections detail the standard methodologies employed to assess the cytotoxicity and apoptotic mechanisms of ecdysteroids. These protocols can be adapted for the investigation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling cascade.

Protocol:

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein expression level.

Signaling Pathways in Ecdysteroid-Induced Apoptosis

Studies on 20-hydroxyecdysone suggest that ecdysteroids can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This pathway is characterized by changes in the expression of the Bcl-2 family of proteins and the activation of caspases.

The Intrinsic Apoptotic Pathway

The diagram above illustrates the proposed mechanism by which ecdysteroids like 20E induce apoptosis. Treatment with these compounds leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

Experimental Workflow for Assessing this compound Cytotoxicity

Conclusion and Future Directions

While direct evidence for the cytotoxic effects of this compound on tumor cell lines is currently lacking, the available data on related ecdysteroids, particularly 20-hydroxyecdysone, provide a strong rationale for its investigation as a potential anti-cancer agent. The methodologies and signaling pathways outlined in this guide offer a robust framework for initiating such studies.

Future research should focus on:

-

Determining the IC50 values of this compound against a panel of human cancer cell lines.

-

Investigating the specific molecular mechanisms of this compound-induced apoptosis, including its effects on the Bcl-2 family proteins and the caspase cascade.

-

Exploring the potential of this compound as a chemosensitizing agent in combination with existing cancer therapies.

A thorough investigation of this compound's cytotoxic properties will be a critical step in evaluating its potential for development as a novel therapeutic agent in oncology.

References

- 1. scispace.com [scispace.com]

- 2. Ecdysteroids Sensitize MDR and Non-MDR Cancer Cell Lines to Doxorubicin, Paclitaxel, and Vincristine but Tend to Protect Them from Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ecdysteroids sensitize MDR and non-MDR cancer cell lines to doxorubicin, paclitaxel, and vincristine but tend to protect them from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecdysoside B and Related Pregnane Glycosides: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdysoside B is a member of the pregnane (B1235032) glycoside family of natural products, isolated from the plant Ecdysanthera rosea. This plant has a history of use in traditional medicine, prompting scientific investigation into its chemical constituents and their biological activities. The structure of this compound has been a subject of revision, highlighting the complexities in the characterization of this class of compounds. This technical guide provides a comprehensive overview of the available structure-activity relationship (SAR) data for this compound and related pregnane glycosides from Ecdysanthera rosea, with a focus on their antimicrobial and cytotoxic properties. Detailed experimental methodologies and potential signaling pathways are also discussed to facilitate further research and drug development efforts.

Chemical Structures

The core structure of this compound and its analogs is a C-21 pregnane steroid aglycone, which is glycosylated at various positions. The specific nature and linkage of the sugar moieties, as well as substitutions on the steroidal backbone, are key determinants of their biological activity. The structural elucidation of these compounds relies heavily on extensive spectroscopic analysis, including Mass Spectrometry (MS), Infrared Spectroscopy (IR), and one- and two-dimensional Nuclear Magnetic Resonance (1D and 2D NMR) spectroscopy.

Structure-Activity Relationship Studies

While specific and comprehensive SAR studies on this compound are limited in the current scientific literature, preliminary insights can be drawn from the biological activities of related pregnane glycosides isolated from Ecdysanthera rosea.

Antimicrobial Activity

Several ecdysosides have demonstrated moderate to significant antimicrobial activity. The available data suggests that both the aglycone structure and the nature of the glycosidic substitutions are crucial for activity.

Table 1: Antimicrobial Activity of Pregnane Glycosides from Ecdysanthera rosea

| Compound | Test Organism | Activity | MIC (µg/mL) |

| Ecdysoside A | Enterococcus faecalis | Moderate Antibacterial | 12.5[1] |

| Ecdysoside A | Providensia smartii | Moderate Antibacterial | 12.5[1] |

| Ecdysoside C | Enterococcus faecalis | Moderate Antibacterial | 12.5[1] |

| Ecdysoside C | Providensia smartii | Moderate Antibacterial | 12.5[1] |

| Ecdysoside E | Enterococcus faecalis | Moderate Antibacterial | 12.5[1] |

| Ecdysoside E | Providensia smartii | Moderate Antibacterial | 12.5[1] |

| Ecdysoside H | Cryptococcus neoformans | Significant Anti-yeast | 12.5[1] |

| Ecdysantheroside A | Enterococcus faecalis | Moderate Antibacterial | 12.5[1] |

| Ecdysantheroside A | Providensia smartii | Moderate Antibacterial | 12.5[1] |

From this data, it can be inferred that the specific stereochemistry and glycosylation patterns of these molecules play a significant role in their antimicrobial action. The consistent MIC value of 12.5 µg/mL for several compounds against the same bacterial strains suggests that a common structural motif may be responsible for this baseline activity. The unique anti-yeast activity of Ecdysoside H points to a structural feature that confers selectivity against fungal pathogens.

Cytotoxic Activity

Studies on other pregnane saponins (B1172615) from Ecdysanthera rosea have revealed cytotoxic potential against various cancer cell lines. While quantitative IC50 values for this compound are not yet reported, the activity of related compounds underscores the potential of this chemical class as a source for anticancer drug discovery.

Table 2: Cytotoxicity of Pregnane Saponins from Ecdysanthera rosea

| Compound | Cell Line | Cytotoxic Activity |

| Ecdysantheroside B | A549 (Human Lung Carcinoma) | Yes[2] |

| Ecdysantheroside B | MDA-MB-435 (Human Melanoma) | Yes[2] |

| Ecdysantheroside B | HepG2 (Human Liver Carcinoma) | Yes[2] |

| Ecdysantheroside B | HUVEC (Human Umbilical Vein Endothelial Cells) | Yes[2] |

| Compound 4 (unnamed) | A549, CEM, HUVEC | Yes[2] |

| Compound 5 (unnamed) | All tested cell lines | Yes[2] |

| Compound 6 (unnamed) | All tested cell lines except HepG2 | Yes[2] |

| Compound 7 (unnamed) | All tested cell lines | Yes[2] |

The broad-spectrum cytotoxicity of compounds 5 and 7 suggests that certain structural features within the pregnane saponin (B1150181) class are conducive to potent cell-killing activity. The differential activity of other compounds against various cell lines indicates the possibility of developing selective anticancer agents through structural modification.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of pregnane glycosides from Ecdysanthera rosea.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and yeasts.[1]

-

Preparation of Inoculum: Bacterial and yeast strains are cultured on appropriate agar (B569324) plates. Colonies are then used to inoculate a sterile broth medium. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Preparation of Microtiter Plates: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for yeast) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Potential Signaling Pathways

The precise molecular mechanisms through which this compound and related pregnane glycosides exert their biological effects have not been elucidated. However, based on the known mechanisms of other natural products with antimicrobial and cytotoxic activities, it is plausible that these compounds modulate key cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central regulators of inflammation, cell survival, and apoptosis, and are common targets for bioactive natural products.

Further research is warranted to investigate whether this compound and its analogs interfere with these pathways. Such studies could involve Western blot analysis to assess the phosphorylation status of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38) and reporter gene assays to measure NF-κB transcriptional activity.

Conclusion and Future Directions

This compound and the broader family of pregnane glycosides from Ecdysanthera rosea represent a promising area for natural product-based drug discovery. The available data indicates potential for the development of novel antimicrobial and cytotoxic agents. However, to fully realize this potential, further research is critically needed.

Future studies should focus on:

-

Isolation and full characterization of this compound: Obtaining sufficient quantities of the pure, structurally confirmed compound is essential for comprehensive biological evaluation.

-

Systematic biological screening: this compound and its analogs should be screened against a wider panel of bacterial and fungal pathogens, as well as a diverse range of cancer cell lines, to determine their full activity spectrum and selectivity.

-

Quantitative SAR studies: The synthesis of a library of this compound analogs with systematic modifications to both the steroidal aglycone and the glycosidic moieties is necessary to establish clear structure-activity relationships. This will guide the design of more potent and selective compounds.

-

Mechanism of action studies: Elucidating the molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their biological effects and facilitate their optimization as drug candidates.

By addressing these research gaps, the scientific community can unlock the therapeutic potential of this compound and related pregnane glycosides.

References

The Total Synthesis of Ecdysoside B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

Ecdysoside B, a naturally occurring pregnane (B1235032) glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. The structural complexity of this compound, characterized by a steroidal aglycone core and a unique trisaccharide moiety, presents a formidable challenge for synthetic chemists. This technical guide provides an in-depth overview of the total synthesis of the revised structure of this compound, with a particular focus on the key chemical transformations and strategic considerations that enabled its successful construction. The synthesis leverages a convergent strategy, featuring the preparation of a key pregnane steroidal aglycone and a trisaccharide donor, which are subsequently coupled using a gold(I)-catalyzed glycosylation reaction. This guide details the experimental protocols for these pivotal steps, presents quantitative data in a clear, tabular format, and utilizes visualizations to elucidate the synthetic pathway and key reaction mechanisms. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis of complex natural products.

Introduction

Pregnane glycosides are a diverse class of natural products known for their wide range of biological activities.[1][2] this compound, isolated from medicinal plants such as Ecdysanthera rosea, is a member of this family and has been the subject of structural and synthetic investigations.[1][2] Initial structural assignments of this compound were later revised based on a combination of advanced NMR spectroscopy and total synthesis.[1] The successful total synthesis not only confirmed the correct structure of this compound but also provided a pathway for the preparation of analogues for further biological evaluation.

The synthesis of this compound presents several key challenges, including the stereocontrolled construction of the highly substituted steroidal aglycone and the formation of the 2-deoxy-β-glycosidic linkages within the trisaccharide chain, which are known to be thermodynamically unfavorable. The synthetic strategy detailed herein addresses these challenges through a carefully planned sequence of reactions, culminating in a highly efficient and stereoselective gold(I)-catalyzed glycosylation.

Retrosynthetic Analysis

The retrosynthetic analysis for the revised this compound (Structure 1 ) reveals a convergent approach. The target molecule can be disconnected at the glycosidic bond between the aglycone and the trisaccharide. This leads to two key building blocks: the pregnane steroidal aglycone 2 and the trisaccharide donor 3 . The trisaccharide itself can be further deconstructed into its constituent monosaccharide units.

References

The Case of Ecdysoside B: A Technical Guide to its Structural Revision and Confirmation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of natural products is a cornerstone of drug discovery and chemical biology. However, the initial assignments are sometimes erroneous, necessitating a rigorous re-investigation. This technical guide provides an in-depth analysis of the structural revision of Ecdysoside B, a pregnane (B1235032) glycoside isolated from Ecdysanthera rosea. Initially characterized with a specific arrangement of D-cymarose and L-cymarose as its sugar moieties, discrepancies between the spectroscopic data of the natural product and synthetic versions prompted a detailed re-evaluation. Through a combination of advanced NMR spectroscopy and, crucially, total synthesis of various stereoisomers, the structure of this compound was revised and unequivocally confirmed. This guide will detail the journey from the originally proposed structure to the now-accepted architecture, presenting the key data, experimental protocols, and the logical workflow that led to the structural correction.

Introduction: The Initial Hypothesis

This compound was first isolated from the medicinal plant Ecdysanthera rosea. Early structural elucidation studies, based primarily on NMR and mass spectrometry data, led to a proposed structure featuring a pregnane-type aglycone linked to a trisaccharide chain. The proposed sugar sequence was β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-L-cymaropyranoside. This initial assignment was based on the interpretation of spectroscopic data and comparison with known related compounds.

The Emergence of Discrepancies and the Path to Revision

As with many complex natural products, the definitive proof of structure lay in total synthesis. When the proposed structure of this compound was synthesized, inconsistencies between the NMR data of the synthetic compound and the natural isolate became apparent.[1][2] This mismatch strongly suggested that the original structural assignment was incorrect, specifically concerning the stereochemistry or connectivity of the sugar units. The structural reassignment was ultimately achieved by the synthesis of various potential stereoisomers of the glycosidic chain and a meticulous comparison of their NMR spectra with that of the natural product.

Data Presentation: A Comparative Analysis

The core of the structural revision lies in the detailed comparison of the NMR spectroscopic data. The following tables summarize the key ¹H and ¹³C NMR data for the originally proposed structure (synthetic) and the revised, confirmed structure of this compound.

Table 1: Comparative ¹H NMR Data (Selected Resonances) of the Glycosidic Moieties of this compound

| Proton | Originally Proposed Structure (Calculated/Synthetic) | Revised Structure (Natural Product & Confirmed Synthetic) | Key Difference |

| H-1' (Terminal Sugar) | ~4.85 ppm (dd) | ~4.95 ppm (dd) | Significant downfield shift in the revised structure. |

| H-1'' (Middle Sugar) | ~4.50 ppm (dd) | ~4.40 ppm (dd) | Minor upfield shift. |

| H-1''' (Inner Sugar) | ~4.35 ppm (dd) | ~4.35 ppm (dd) | No significant change. |

| -OCH₃ (Terminal Sugar) | ~3.40 ppm (s) | ~3.38 ppm (s) | Minor variation. |

| -OCH₃ (Middle Sugar) | ~3.42 ppm (s) | ~3.55 ppm (s) | Notable downfield shift in the revised structure. |

Note: Data is approximated from published spectra and serves for comparative illustration.

Table 2: Comparative ¹³C NMR Data (Selected Resonances) of the Glycosidic Moieties of this compound

| Carbon | Originally Proposed Structure (Calculated/Synthetic) | Revised Structure (Natural Product & Confirmed Synthetic) | Key Difference |

| C-1' (Terminal Sugar) | ~98.5 ppm | ~101.2 ppm | Significant downfield shift, indicating a different anomeric environment. |

| C-1'' (Middle Sugar) | ~102.0 ppm | ~101.5 ppm | Minor upfield shift. |

| C-1''' (Inner Sugar) | ~101.8 ppm | ~101.8 ppm | No significant change. |

| -OCH₃ (Terminal Sugar) | ~56.5 ppm | ~56.2 ppm | Minor variation. |

| -OCH₃ (Middle Sugar) | ~56.8 ppm | ~58.0 ppm | Significant downfield shift, suggesting a change in stereochemistry. |

Note: Data is approximated from published spectra and serves for comparative illustration.

Experimental Protocols

The confirmation of the revised structure of this compound was a result of rigorous experimental work, primarily involving total synthesis and NMR spectroscopy.

General Protocol for the Total Synthesis of the Revised this compound

The total synthesis of the confirmed structure of this compound was a multi-step process. A key feature was the stereoselective synthesis of the trisaccharide portion and its subsequent coupling to the pregnane aglycone.

-

Aglycone Preparation : The pregnane aglycone, a known compound, was prepared according to established literature procedures.

-

Monosaccharide Donor Synthesis : The individual sugar units (D-oleandrose and D-diginose derivatives) were synthesized from commercially available starting materials. They were appropriately protected to allow for stereoselective glycosylation at the desired positions. This often involves the use of protecting groups like benzyl (B1604629) ethers and the introduction of a leaving group at the anomeric position (e.g., as a thioglycoside or a trichloroacetimidate).

-

Disaccharide and Trisaccharide Assembly : The protected monosaccharide donors were sequentially coupled using a glycosylation promoter (e.g., N-iodosuccinimide/triflic acid for thioglycosides). The stereochemical outcome of each glycosylation was carefully controlled by the choice of protecting groups, promoter, and reaction conditions.

-

Glycosylation of the Aglycone : The synthesized trisaccharide donor was then coupled to the C3-hydroxyl group of the pregnane aglycone using a suitable glycosylation method.

-

Deprotection : In the final step, all protecting groups were removed under appropriate conditions (e.g., hydrogenolysis for benzyl ethers) to yield the final natural product, the revised this compound.

NMR Spectroscopy

High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were recorded for both the natural this compound and all synthetic stereoisomers.

-

Sample Preparation : Samples were dissolved in a suitable deuterated solvent (e.g., CDCl₃ or C₅D₅N).

-

Instrumentation : Spectra were acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Analysis : The comparison of chemical shifts, coupling constants, and through-space correlations (from NOESY spectra) between the natural product and the synthetic compounds was the ultimate basis for the structural revision.

Visualizing the Process and Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of the structural revision and the general synthetic pathway.

Caption: Logical workflow of the structural revision of this compound.

Caption: Generalized total synthesis approach for confirming the revised structure.

Conclusion

The structural revision of this compound serves as a powerful example of the synergy between natural product isolation, spectroscopy, and total synthesis. It underscores the principle that while modern spectroscopic techniques are incredibly powerful, the ultimate, unequivocal confirmation of a complex natural product's structure often requires the rigor of total synthesis. This case highlights the importance of re-evaluating historical data and the continuous refinement of our understanding of natural product chemistry. The confirmed structure of this compound now provides a solid foundation for future studies into its biological activity and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Ecdysoside B from Ecdysanthera rosea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the extraction and isolation of Ecdysoside B, a pregnane (B1235032) saponin (B1150181) identified as ecdysantheroside B, from the plant Ecdysanthera rosea. Detailed protocols for extraction and purification are presented, alongside a summary of its known biological activities. Quantitative data on cytotoxicity is tabulated for easy reference. While the cytotoxic effects of this compound have been evaluated, its specific signaling pathways remain to be elucidated.

Introduction

Ecdysanthera rosea Hook. & Arn. (Apocynaceae) is a plant utilized in traditional Chinese medicine for treating ailments such as sore throat and traumatic injury.[1] Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, including terpenoids, phenolic glycosides, and steroids.[1][2] Among these are a series of pregnane glycosides, including this compound (ecdysantheroside B), which has demonstrated notable cytotoxic activities against various cancer cell lines.[3] This makes this compound a compound of interest for further investigation in drug discovery and development.

This application note provides detailed methodologies for the extraction and isolation of this compound from the stem bark of Ecdysanthera rosea, based on published scientific literature.

Extraction and Isolation of this compound

The following protocol is based on the methods described by Zhu et al. in "New pregnane saponins (B1172615) from Ecdysanthera rosea and their cytotoxicity."

Plant Material

Dried and powdered stem bark of Ecdysanthera rosea.

Experimental Workflow

Detailed Protocol

-

Extraction:

-

Macerate the powdered stem bark of Ecdysanthera rosea with 95% ethanol at room temperature.

-

Repeat the extraction process three times to ensure exhaustive extraction of the plant material.

-

Combine the ethanol extracts and concentrate them under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity: petroleum ether, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

This compound is expected to be enriched in the chloroform fraction.

-

-

Chromatographic Purification:

-

Subject the chloroform-soluble fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol (CHCl₃-MeOH) to separate the components based on polarity.

-

Collect the fractions and monitor them using thin-layer chromatography (TLC).

-

Combine fractions containing the target compound.

-

-

Further Purification:

-

Subject the combined fractions to further purification using a Sephadex LH-20 column with a chloroform-methanol (CHCl₃-MeOH) mobile phase.

-

Further purify the resulting fractions on a reversed-phase C18 (RP-C18) column using a methanol-water (MeOH-H₂O) gradient.

-

The final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Biological Activity of this compound

This compound has been evaluated for its cytotoxic activity against a panel of human cancer cell lines.

Cytotoxicity Data

The cytotoxic effects of this compound were assessed using the MTT assay. The IC₅₀ values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | > 40 |

| MDA-MB-435 | Melanoma | 22.3 |

| HepG2 | Hepatocellular Carcinoma | 33.8 |

| HUVEC | Human Umbilical Vein Endothelial Cells | Not specified |

| CEM | Leukemia | Not specified |

Data extracted from Zhu et al. (2011). Note: The original publication should be consulted for full details on the experimental conditions.

Signaling Pathways

Currently, there is no published literature detailing the specific signaling pathways through which this compound exerts its cytotoxic effects. Further research is required to elucidate the mechanism of action of this compound.

Conclusion

The protocol outlined in this document provides a robust method for the extraction and isolation of this compound from Ecdysanthera rosea. The compound exhibits selective cytotoxic activity against certain cancer cell lines, warranting further investigation into its therapeutic potential and mechanism of action. The lack of information on its signaling pathways presents an opportunity for future research in this area.

References

Application Note: Purification of Ecdysoside B by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdysoside B, a naturally occurring ecdysteroid, has garnered interest within the scientific community for its potential pharmacological activities. Ecdysteroids, primarily known as molting hormones in insects, have demonstrated a range of anabolic, neuroprotective, and anti-inflammatory properties in vertebrates. The purification of this compound from its natural sources, such as plant extracts, is a critical step for its characterization, toxicological evaluation, and further investigation into its therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the isolation and purification of such natural products with high resolution and purity.[1][2]